REACTION_CXSMILES
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[C:1]1([C:7]2[C:8](C(O)=O)=[C:9](C(O)=O)[NH:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>N1C2C(=CC=CC=2)C=CC=1>[C:12]1([C:11]2[NH:10][CH:9]=[CH:8][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux in an oil bath (bath ~230°) until gas evolution
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Type
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CUSTOM
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Details
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(approx. one-half hour)
|
Type
|
CUSTOM
|
Details
|
was removed by distillation (bp 58° @ 0.2 mm)
|
Type
|
CUSTOM
|
Details
|
The partially crystalline residue was chromatographed on 300 g Silic AR CC-7
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Type
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WASH
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Details
|
eluting with toluene
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Name
|
|
Type
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product
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Smiles
|
C1(=CC=CC=C1)C=1NC=CC1C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |